Product packaging for 1,3-Dithiol-2-one(Cat. No.:CAS No. 2314-40-1)

1,3-Dithiol-2-one

Cat. No.: B14740766
CAS No.: 2314-40-1
M. Wt: 118.18 g/mol
InChI Key: FWLLWHCFLMXGDG-UHFFFAOYSA-N
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Description

1,3-Dithiol-2-one is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and a ketone group. It serves as a versatile precursor in organic synthesis, particularly for dithiolene ligands, organic conductors, and redox-active materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2OS2 B14740766 1,3-Dithiol-2-one CAS No. 2314-40-1

Properties

IUPAC Name

1,3-dithiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2OS2/c4-3-5-1-2-6-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLLWHCFLMXGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2OS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177709
Record name 1,3-Dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-40-1
Record name 1,3-Dithiol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiol-2-one can be synthesized through the reaction of diisopropyl xanthogen disulfide with alkynes. This reaction typically requires a radical initiator and proceeds via the formation of a five-membered ring . Another method involves the hydrolytic release of the masked ene-1,2-dithiolate ligand from this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of diisopropyl xanthogen disulfide and alkynes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a radical initiator to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dithiol-2-one involves its ability to undergo reversible ring-opening reactions. This property makes it an efficient trap for carbon dioxide (CO2) and other small molecules. The compound can also interact with various molecular targets, including metal ions and organic substrates, through its sulfur atoms .

Comparison with Similar Compounds

Structural Analogs: 1,3-Dithiole-2-thione and 1,2-Dithiol-3-thiones

Property 1,3-Dithiol-2-one 1,3-Dithiole-2-thione 1,2-Dithiol-3-thiones
Core Structure 5-membered ring: S,S,C=O 5-membered ring: S,S,C=S 5-membered ring: S,S,C=S
Synthesis Oxidation of dithiol-2-thiones Thionation of dithiolones Cyclization of dithiocarbamates
NMR Shifts (¹H/¹³C) δH 6.83, δC 118.2 δH 7.18, δC 129.3 δH 6.86–7.40, δC 120–135
Reactivity Forms dithiolene ligands Prone to dehydrogenation Chemoprotective activity
Applications Organic conductors Precursor to selenafulvalenes Antioxidants, antitumor agents

Key Differences :

  • Electronic Properties : 1,3-Dithiole-2-thione (C=S) exhibits greater electron-withdrawing character than this compound (C=O), influencing redox behavior in charge-transfer salts .
  • Biological Activity: 1,2-Dithiol-3-thiones (e.g., oltipraz) show chemoprotective effects against aflatoxin-induced carcinogenesis, unlike this compound derivatives .

Metal Complexes and Conductivity

Complex Synthesis Method Conductivity Reference
Ni(dddt)(edt) Reaction of Na₂dddt and Na₂edt with NiCl₂ Semiconducting
(66)₄PF₆ Cross-coupling of dithiol-2-one with diselenadithiafulvalene Metallic down to 5 K
Zn(TTFdithiolene) In situ reaction of TSF derivatives with ZnCl₂ Not reported

Insights :

  • Ligand Versatility : this compound derivatives form unsymmetrical complexes (e.g., Ni(dddt)(edt)), enabling tailored electronic properties .

Stability and Decomposition Pathways

Compound Decomposition Trigger Products Impact
This compound Singlet oxygen (¹O₂) This compound → Unidentified byproducts Limits use in Li-O₂ batteries
1,3-Dithiole-2-thione Thermal stress 1,3-Dithiole-2-thione → Dehydrogenated products Reduces synthetic yield

Critical Note: this compound decomposes under singlet oxygen exposure, unlike dithiolium salts (e.g., 4a–h), which are stable toward electrophiles .

Q & A

Q. What strategies reconcile conflicting reactivity data in this compound derivatization across literature studies?

  • Systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) identifies optimal conditions. Meta-analyses of substituent effects (e.g., electron-withdrawing groups reducing nucleophilic attack) contextualize divergent results .

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